
Tetradec-11-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradec-11-en-1-ol: is an organic compound with the molecular formula C14H28O . It is a long-chain unsaturated alcohol, characterized by the presence of a double bond at the 11th position and a hydroxyl group at the terminal carbon. This compound is also known by its stereoisomers, such as (Z)-11-Tetradecen-1-ol and (E)-11-Tetradecen-1-ol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Dodecane-1,12-diol: One method involves the synthesis of (Z)-tetradec-11-en-1-ol from dodecane-1,12-diol.
Via Dodec-11-yn-1-ol: Another method involves the use of dodec-11-yn-1-ol as an intermediate.
Industrial Production Methods: Industrial production methods for tetradec-11-en-1-ol typically involve large-scale synthesis using similar routes as mentioned above, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tetradec-11-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Tetradec-11-en-1-ol is used as an intermediate in organic synthesis for the preparation of more complex molecules .
Biology:
- It is studied for its role in pheromone communication in insects. For example, it is a component of the sex pheromone blend in certain moth species .
Medicine:
- Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not well-documented.
Industry:
- It is used in the fragrance industry due to its pleasant odor. Additionally, it finds applications in the production of surfactants and lubricants .
Wirkmechanismus
The mechanism of action of tetradec-11-en-1-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in insects, triggering behavioral responses. The molecular targets and pathways involved in these processes are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Hexadec-11-en-1-ol: Similar in structure but with a longer carbon chain.
Dodec-11-en-1-ol: Similar structure with a shorter carbon chain.
Tetradec-11-en-1-ol acetate: An ester derivative of this compound.
Uniqueness: this compound is unique due to its specific double bond position and terminal hydroxyl group, which confer distinct chemical properties and biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C14H28O |
|---|---|
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
tetradec-11-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3 |
InChI-Schlüssel |
YGHAIPJLMYTNAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15155746.png)
![4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15155756.png)
![N-(4-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B15155758.png)
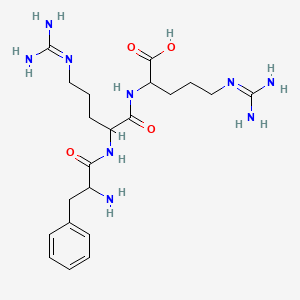
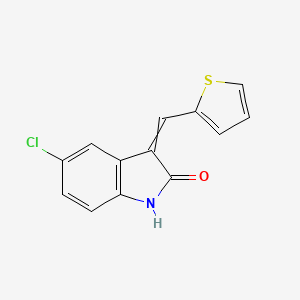
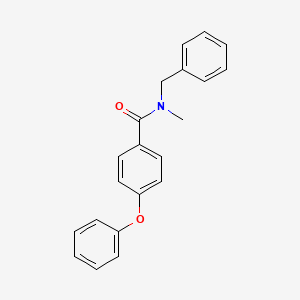
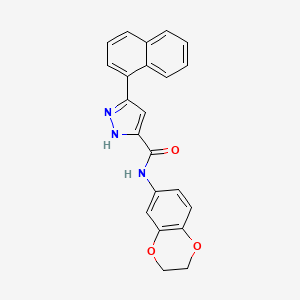
![N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B15155786.png)
![N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155789.png)
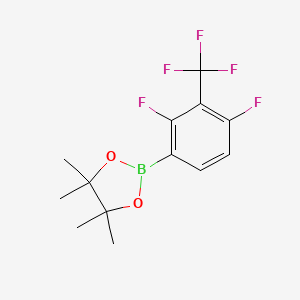
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15155804.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(prop-2-en-1-yl)benzamide](/img/structure/B15155825.png)
![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
